Sodium benzoate-d5 (CAS 62790-26-5) is a fully deuterated, highly water-soluble sodium salt of benzoic acid, primarily procured as an exact-match internal standard for mass spectrometry and quantitative NMR. Featuring a stable +5 Da mass shift and an isotopic purity typically exceeding 98 atom % D, this compound provides a robust analytical baseline for quantifying sodium benzoate—a ubiquitous antimicrobial preservative—in complex food, beverage, and pharmaceutical matrices. Its salt form ensures immediate and complete dissolution in aqueous systems without the need for organic co-solvents, streamlining high-throughput laboratory workflows and ensuring reproducible matrix effect compensation.
Substituting Sodium benzoate-d5 with unlabeled sodium benzoate is analytically non-viable in mass spectrometry, as the lack of a mass shift makes it impossible to differentiate the standard from the target analyte. Attempting to use the free acid form, Benzoic acid-d5, introduces severe processability bottlenecks: the free acid is poorly soluble in water (<3.5 g/L at room temperature), requiring organic solvents that can trigger unwanted protein precipitation or phase separation in aqueous biological or food samples . Furthermore, utilizing non-isotopic structural analogs (such as 13C-labeled 4-hydroxybenzoic acid) as internal standards often results in chromatographic retention time shifts. These shifts expose the standard and the analyte to different co-eluting matrix components, leading to unequal ion suppression and ultimately compromising quantitative accuracy in LC-MS/MS workflows.
In negative ion electrospray ionization (ESI-) mass spectrometry, Sodium benzoate-d5 generates a distinct [M-H]- precursor ion at m/z 126, compared to the m/z 121 ion produced by unlabeled sodium benzoate [1]. This +5 Da mass shift guarantees complete spectral isolation, eliminating isotopic cross-talk or signal overlap even at high analyte concentrations.
| Evidence Dimension | Precursor ion mass-to-charge ratio (m/z) in ESI- |
| Target Compound Data | m/z 126 (Sodium benzoate-d5) |
| Comparator Or Baseline | m/z 121 (Unlabeled sodium benzoate) |
| Quantified Difference | +5 Da mass shift |
| Conditions | Negative ion electrospray mass spectrometry (ESI-MS) of aqueous samples |
A clear +5 Da shift ensures zero background interference from endogenous sodium benzoate, enabling highly accurate isotope dilution quantification in complex matrices.
The sodium salt form provides a massive solubility advantage over the deuterated free acid. Sodium benzoate-d5 exhibits an aqueous solubility of approximately 500 g/L at 25°C, whereas Benzoic acid-d5 is restricted to less than 3.5 g/L. This >140-fold increase in water solubility allows analysts to prepare highly concentrated aqueous stock solutions directly, bypassing the need for methanol or acetonitrile co-solvents that can alter the matrix or precipitate proteins during sample spiking.
| Evidence Dimension | Aqueous solubility at 25°C |
| Target Compound Data | ~500 g/L (Sodium benzoate-d5) |
| Comparator Or Baseline | <3.5 g/L (Benzoic acid-d5) |
| Quantified Difference | >140-fold higher aqueous solubility |
| Conditions | Standard ambient temperature and pressure (25°C) in pure water |
High water solubility eliminates the need for organic co-solvents during stock preparation, preventing solvent-induced matrix alterations in sensitive food and biological assays.
In 1H NMR spectroscopy, unlabeled sodium benzoate presents a complex series of multiplet signals in the aromatic region between 7.4 and 8.0 ppm. Sodium benzoate-d5, synthesized with >98 atom % D isotopic purity, effectively silences these proton resonances . This creates a clear spectral window in the aromatic region, allowing the compound to be used as a matrix additive, buffer component, or internal standard without obscuring the signals of trace aromatic analytes in the sample.
| Evidence Dimension | 1H NMR signal intensity in the 7.4-8.0 ppm aromatic region |
| Target Compound Data | Negligible proton signal (>98% signal suppression) |
| Comparator Or Baseline | Strong multiplet resonances (Unlabeled sodium benzoate) |
| Quantified Difference | >98% reduction in aromatic proton interference |
| Conditions | 1H NMR spectroscopy in D2O or aqueous solvents |
Silencing the aromatic proton signals prevents spectral overlap, making it an ideal silent buffer or internal standard for complex metabolomic NMR studies.
Directly utilizing the +5 Da mass shift (m/z 126), this compound is the optimal internal standard for quantifying sodium benzoate levels in complex food matrices like ketchups, jams, and sodas, ensuring compliance with FDA and EU regulatory limits [1].
Leveraging its ~500 g/L water solubility and lack of 1H NMR aromatic signals, Sodium benzoate-d5 serves as an excellent, non-interfering reference standard or buffer component in aqueous metabolomic profiling of biological fluids [1].
Because unlabeled sodium benzoate is administered as a nitrogen-scavenging drug for hyperammonemia, Sodium benzoate-d5 is uniquely suited as a stable isotope tracer to monitor drug metabolism, clearance rates, and hippuric acid formation in clinical pharmacokinetic studies without using radioactive isotopes [2].
Corrosive;Irritant;Health Hazard